molecular formula C15H12ClNO B8465439 1H-Benz[e]indole-2-carbonyl chloride, 1,1-dimethyl- CAS No. 823207-06-3

1H-Benz[e]indole-2-carbonyl chloride, 1,1-dimethyl-

Cat. No. B8465439
M. Wt: 257.71 g/mol
InChI Key: OQZFGYQAWAICOI-UHFFFAOYSA-N
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Patent
US07262306B2

Procedure details

100 mg 1,1-dimethyl-1H-benzo[e]indole-2-carboxylic acid 3 (see under Example 1) were dissolved in 1.6 mL oxalyl chloride under vigorous developement of HCl-gas. While the solution was stirred at ambient temperature slowly a bright yellow began to precipitate. After 1.5 hours the reaction was complete and the excess of oxalylchloride was removed by distillation to give a yellow solid which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:10]2[C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[C:15](O)=[O:16].C(Cl)(=O)C([Cl:22])=O>Cl>[CH3:1][C:2]1([CH3:18])[C:10]2[C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[C:15]([Cl:22])=[O:16]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CC1(C(=NC=2C=CC3=C(C12)C=CC=C3)C(=O)O)C
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While the solution was stirred at ambient temperature slowly a bright
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
CUSTOM
Type
CUSTOM
Details
the excess of oxalylchloride was removed by distillation
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
CC1(C(=NC=2C=CC3=C(C12)C=CC=C3)C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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